![molecular formula C16H22N4O2 B4259745 N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-ethyl-5-isoxazolecarboxamide](/img/structure/B4259745.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-ethyl-5-isoxazolecarboxamide
Übersicht
Beschreibung
N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-ethyl-5-isoxazolecarboxamide, also known as A-803467, is a selective sodium channel blocker that has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. This compound has been shown to effectively block the Nav1.8 sodium channel subtype, which is known to be involved in the transmission of pain signals in the nervous system.
Wirkmechanismus
N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-ethyl-5-isoxazolecarboxamide selectively blocks the Nav1.8 sodium channel subtype, which is expressed in sensory neurons and plays a critical role in the transmission of pain signals. By blocking this channel, N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-ethyl-5-isoxazolecarboxamide effectively reduces the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-ethyl-5-isoxazolecarboxamide has been shown to effectively reduce pain in animal models of neuropathic and inflammatory pain. Additionally, it has been shown to have minimal effects on other sodium channel subtypes, which suggests that it may have a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-ethyl-5-isoxazolecarboxamide is its selectivity for the Nav1.8 sodium channel subtype, which allows for more targeted studies of pain signaling in the nervous system. However, one limitation is that it may not effectively block all forms of chronic pain, as other sodium channel subtypes may also be involved in pain transmission.
Zukünftige Richtungen
1. Further studies are needed to determine the safety and efficacy of N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-ethyl-5-isoxazolecarboxamide in human clinical trials.
2. Future research should explore the potential of N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-ethyl-5-isoxazolecarboxamide in combination with other pain medications to improve pain management.
3. Additional studies are needed to better understand the role of Nav1.8 sodium channels in pain signaling and the potential implications for the development of new pain therapies.
4. Research should explore the potential of N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-ethyl-5-isoxazolecarboxamide in other neurological disorders beyond chronic pain, such as epilepsy and multiple sclerosis.
Wissenschaftliche Forschungsanwendungen
N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-ethyl-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Numerous preclinical studies have demonstrated its efficacy in blocking Nav1.8 sodium channels and reducing pain in animal models of neuropathic and inflammatory pain.
Eigenschaften
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-3-ethyl-1,2-oxazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-4-13-10-14(22-19-13)16(21)18-11-12-8-7-9-17-15(12)20(5-2)6-3/h7-10H,4-6,11H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZBQPGTMGAVIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)NCC2=C(N=CC=C2)N(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.